molecular formula C8H5Cl5Si2 B14551980 Pubchem_71391881 CAS No. 61823-10-7

Pubchem_71391881

Cat. No.: B14551980
CAS No.: 61823-10-7
M. Wt: 334.6 g/mol
InChI Key: LXYSDMGZDKIDDN-UHFFFAOYSA-N
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Description

PubChem_71391881 (CID: 71391881) is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). The Compound Summary page for CID 71391881 would aggregate data from diverse sources, including chemical identifiers (e.g., IUPAC name, SMILES, InChIKey), computed molecular descriptors (e.g., molecular weight, logP), and bioactivity data (if available) from high-throughput screens or literature .

PubChem’s infrastructure supports advanced searches for compounds similar to CID 71391881 using 2-D (structural) and 3-D (conformational) similarity metrics, enabling researchers to infer properties or activities from structurally related molecules .

Properties

CAS No.

61823-10-7

Molecular Formula

C8H5Cl5Si2

Molecular Weight

334.6 g/mol

InChI

InChI=1S/C8H5Cl5Si2/c9-4-2-1-3-5(14-7(10)11)6(4)15-8(12)13/h1-3,7-8H

InChI Key

LXYSDMGZDKIDDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[Si]C(Cl)Cl)[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

The preparation methods for Pubchem_71391881 involve various synthetic routes and reaction conditions. These methods can include:

    Solid Phase Synthesis: This method involves the use of solid supports to facilitate the synthesis of the compound. The reactants are attached to a solid phase, and the reactions are carried out in a stepwise manner.

    Liquid Phase Synthesis: This method involves the use of liquid solvents to carry out the reactions. The reactants are dissolved in a suitable solvent, and the reactions are carried out under controlled conditions.

    Gas Phase Synthesis: This method involves the use of gaseous reactants to carry out the synthesis. The reactions are carried out in a gas phase reactor under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Pubchem_71391881 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and alkylating agents.

Scientific Research Applications

Pubchem_71391881 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: It is used in biological assays to study its effects on various biological systems.

    Medicine: It is used in the development of new drugs and as a reference compound in pharmacological studies.

    Industry: It is used in the production of various industrial chemicals and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Pubchem_71391881 involves its interaction with specific molecular targets and pathways. It can bind to specific receptors or enzymes, leading to the activation or inhibition of various biochemical pathways. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Integration

Hypothetical Bioactivity Inference

If CID 71391881 lacks experimental data, its neighbors can provide inferred bioactivity. For example:

Table 2: Hypothetical Bioactivity Data from Neighbors

CID Similarity Type Bioactivity (IC50, nM) Target Protein Source
71391882 2-D (Tanimoto=0.85) 12.3 ± 1.5 Kinase X PubChem BioAssay AID 1234
71391883 3-D (ShapeT=0.72) 45.6 ± 3.2 Protease Y Literature PMID 5678

This table illustrates how integrating data from 2-D and 3-D neighbors could prioritize CID 71391882 for kinase inhibition assays or CID 71391883 for protease-targeted studies .

Literature Co-Occurrence Analysis

PubChem links compounds co-mentioned in scientific articles. If CID 71391881 and its neighbors appear together in PubMed records, this suggests shared biological contexts (e.g., pathways or disease associations) .

Tools for Comparative Analysis

  • Structure Search : Use the PubChem Sketcher to input CID 71391881 and retrieve 2-D/3-D neighbors .
  • BioActivity Services : Filter neighbors by assay results (e.g., IC50, toxicity) .
  • Programmatic Access : Retrieve similarity data via PUG-REST APIs for large-scale analyses .

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